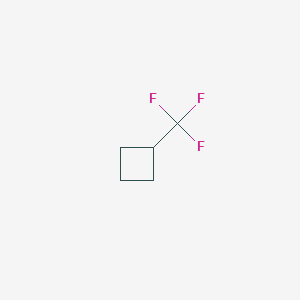
(Trifluoromethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trifluoromethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
Two efficient synthetic methods for the preparation of (Trifluoromethyl)cyclobutane have been reported. One method involves starting from readily available 4-oxocyclobutane precursors, which can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethane and a fluoride source. The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride, providing the desired compound upon decarboxylation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Trifluoromethyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl-substituted cyclobutanones, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
科学的研究の応用
(Trifluoromethyl)cyclobutane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased resistance to degradation.
作用機序
The mechanism by which (Trifluoromethyl)cyclobutane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- (Trifluoromethyl)benzene
- (Trifluoromethyl)propane
- (Trifluoromethyl)cyclopentane
Uniqueness
(Trifluoromethyl)cyclobutane is unique due to its cyclobutane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased ring strain and enhanced reactivity, which are not observed in similar compounds with different ring sizes or substituents.
特性
IUPAC Name |
trifluoromethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOECJFQKLZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4'-Ethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15339952.png)
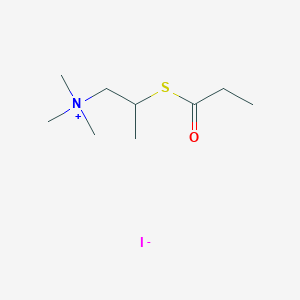
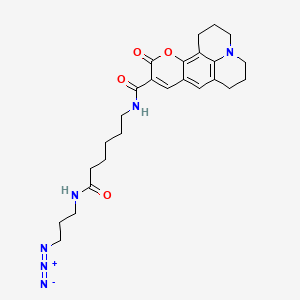
![2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B15339973.png)
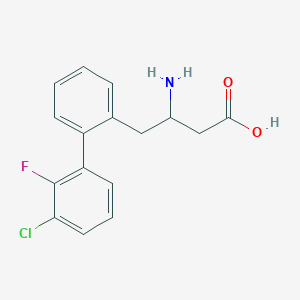
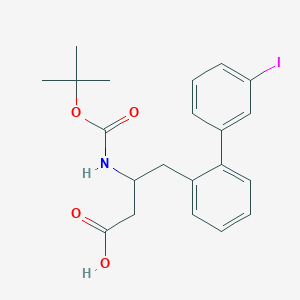



![4,4-Difluoro-3'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B15340013.png)
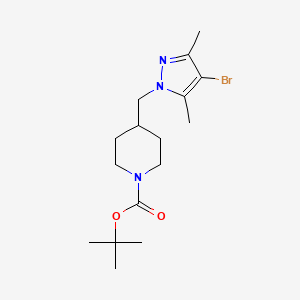
![(1R,3aR,4aR,6R,8aR,9S,9aS)-6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid](/img/structure/B15340023.png)
![1,3-Bis(1,1-dimethylethyl) 2-[6-chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]imidodicarbonate](/img/structure/B15340036.png)
